Ionization State at Physiological pH: Aldehydo-D-Glucuronate vs. Aldehydo-D-Glucuronic Acid
At pH 7.3, aldehydo-D-glucuronate (deprotonated carboxylate, net charge −1) is the overwhelmingly dominant species, whereas aldehydo-D-glucuronic acid (protonated, net charge 0) represents a negligible fraction. The carboxylic acid pKa of D-glucuronic acid has been experimentally determined as 3.13–3.24 by ¹³C-NMR and predicted methods, meaning that at physiological pH the [A⁻]/[HA] ratio exceeds 10,000:1 [1]. This speciation directly determines the compound's solubility (predicted water solubility >1×10⁶ mg/L for the anion), hydrogen-bond donor count (4 donors for the anion vs. 5 for the acid), and LogD at pH 7.4 (−5.44 for the anion), which critically influence membrane permeability and chromatographic behavior .
| Evidence Dimension | Predominant species at pH 7.3 and carboxylic acid pKa |
|---|---|
| Target Compound Data | Aldehydo-D-glucuronate: predominant species at pH 7.3 (deprotonated, charge −1); conjugate base of acid with pKa 3.13–3.24 |
| Comparator Or Baseline | Aldehydo-D-glucuronic acid (CHEBI:47953): protonated form, charge 0; pKa 3.13–3.24; negligible at pH 7.3 |
| Quantified Difference | [A⁻]/[HA] ratio > 10,000:1 at pH 7.3; LogD(pH 7.4) = −5.44 (anion) vs. LogP = −1.49 (neutral acid predicted); H-bond donors: 4 (anion) vs. 5 (acid) |
| Conditions | Aqueous solution, physiological pH 7.3–7.4, 25°C; pKa by ¹³C-NMR spectroscopy (Wang et al., 1991) and ChemAxon prediction |
Why This Matters
Procurement of the incorrect protonation state will alter solubility, ionization, and membrane transport properties by orders of magnitude, invalidating quantitative biochemical and cell-based assays.
- [1] Wang HM, Loganathan D, Linhardt RJ. Determination of the pKa of glucuronic acid and the carboxy groups of heparin by ¹³C-NMR spectroscopy. Biochem J. 1991;278(Pt 3):689-695. PMID: 1898357. View Source
